molecular formula C19H17NO4S B2981999 Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate CAS No. 1219902-82-5

Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate

Cat. No.: B2981999
CAS No.: 1219902-82-5
M. Wt: 355.41
InChI Key: KOMZVYVTUDUHTM-UHFFFAOYSA-N
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Description

Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate is an organic compound that features a complex structure with multiple functional groups. It contains a furan ring, a thiophene ring, and a benzoate ester, making it a molecule of interest in various fields of chemistry and pharmacology. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with a benzoate derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

  • Oxidation

    • The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding epoxides and sulfoxides.
  • Reduction

    • Reduction of the ester group to an alcohol can be achieved using lithium aluminum hydride (LiAlH4).
  • Substitution

    • Nucleophilic substitution reactions can occur at the benzoate ester, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.

    Reduction: LiAlH4 in dry ether at reflux temperature.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).

Major Products

    Oxidation: Epoxides and sulfoxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((furan-2-ylmethyl)(thiophen-2-ylmethyl)carbamoyl)benzoate: Similar structure but with a thiophene-2-ylmethyl group instead of thiophen-3-ylmethyl.

    Methyl 4-((furan-2-ylmethyl)(pyridin-3-ylmethyl)carbamoyl)benzoate: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate is unique due to the specific positioning of the thiophene-3-ylmethyl group, which can influence its electronic properties and reactivity. This unique structure can result in distinct biological activities and chemical behaviors compared to its analogs.

Properties

IUPAC Name

methyl 4-[furan-2-ylmethyl(thiophen-3-ylmethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-23-19(22)16-6-4-15(5-7-16)18(21)20(11-14-8-10-25-13-14)12-17-3-2-9-24-17/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMZVYVTUDUHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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